Lithium benzofuran-2-sulfinate

CAS No.:

Cat. No.: VC14317515

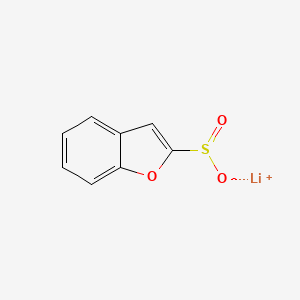

Molecular Formula: C8H5LiO3S

Molecular Weight: 188.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5LiO3S |

|---|---|

| Molecular Weight | 188.2 g/mol |

| IUPAC Name | lithium;1-benzofuran-2-sulfinate |

| Standard InChI | InChI=1S/C8H6O3S.Li/c9-12(10)8-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | DUMDDGHNCSUHMI-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Lithium benzofuran-2-sulfinate consists of a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan heterocycle—substituted at the 2-position with a sulfinate group (-SO₂⁻) bound to a lithium cation. The compound’s IUPAC name, lithium;1-benzofuran-2-sulfinate, reflects this arrangement . Key structural identifiers include:

-

SMILES:

[Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-] -

InChIKey:

DUMDDGHNCSUHMI-UHFFFAOYSA-M

The lithium ion stabilizes the sulfinate anion through electrostatic interactions, enhancing its solubility in polar aprotic solvents like tetrahydrofuran (THF) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.2 g/mol | |

| Parent Compound | 1-Benzofuran-2-sulfinic acid | |

| Synthons | Organometallic reagents, DABSO |

The compound’s aromatic benzofuran moiety contributes to its stability, while the sulfinate group confers nucleophilic reactivity, enabling participation in diverse chemical transformations .

Synthetic Methodologies

One-Pot Synthesis via Organometallic Intermediates

A landmark study demonstrated the efficient synthesis of lithium benzofuran-2-sulfinate using a one-pot, three-step protocol :

-

Generation of Sulfinate Salt: Reaction of benzofuran-2-ylmagnesium bromide with diethyl azodicarboxylate (DABSO) in THF yields the lithium sulfinate intermediate.

-

Sulfinyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) produces the corresponding sulfinyl chloride.

-

Amine Coupling: Reaction with morpholine or other amines furnishes sulfinamide derivatives (e.g., 2k) in yields exceeding 79% .

This method avoids purification of intermediates and operates under mild conditions (room temperature, nitrogen atmosphere), making it scalable for industrial applications .

Alternative Pathways

While the organometallic route predominates, other approaches include:

-

Metathesis Reactions: Exchange between sodium benzofuran-2-sulfinate and lithium salts.

-

Acid-Base Neutralization: Reaction of 1-benzofuran-2-sulfinic acid with lithium hydroxide.

Reactivity and Functionalization

Nucleophilic Sulfinate Group

The sulfinate anion acts as a soft nucleophile, participating in:

-

Sulfinamide Formation: Reaction with amines via sulfinyl chloride intermediates (e.g., synthesis of 2k with morpholine) .

-

Electrophilic Substitution: Arylation and alkylation at the sulfur center.

Coordination Chemistry

Lithium coordination modulates reactivity, as evidenced by:

-

Solvent-Dependent Behavior: Enhanced solubility in THF facilitates reactions with electrophiles.

-

Stabilization of Transition States: Lithium ions stabilize intermediates during sulfinyl chloride formation .

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

Lithium benzofuran-2-sulfinate serves as a precursor to sulfinamides—key chiral auxiliaries in asymmetric synthesis. For example:

-

Anticancer Agents: Sulfinamide derivatives exhibit activity in kinase inhibition assays.

-

Antiviral Compounds: Functionalized benzofuran sulfinates are explored for protease inhibition .

Materials Science

-

Lithium-Ion Batteries: Analogous lithium sulfinates are investigated as electrolyte additives, though direct applications remain underexplored .

-

Polymer Stabilizers: Sulfinate groups inhibit radical degradation in polymers.

Comparative Analysis with Related Compounds

| Compound | Key Features | Distinguishing Attributes |

|---|---|---|

| Sodium Benzenesulfinate | Water-soluble; common sulfinating agent | Lacks aromatic benzofuran system |

| Lithium Methanesulfinate | Simpler aliphatic structure | Lower thermal stability |

| Benzothiophene Sulfinate | Sulfur-containing heterocycle | Different electronic properties |

Lithium benzofuran-2-sulfinate’s fused aromatic system enhances stability and electronic delocalization compared to aliphatic or non-fused analogs .

Challenges and Future Directions

Limitations

-

Air Sensitivity: Lithium sulfinates require inert handling conditions.

-

Purification Complexity: Byproducts from organometallic reactions necessitate chromatographic separation .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume